Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate
Description
Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate is a complex synthetic azo compound characterized by three azo (-N=N-) linkages, two sulfonate (-SO₃⁻) groups, and aromatic substituents (methyl, phenyl, and aminophenyl). Its structure suggests applications as a high-performance dye or pigment due to extended conjugation from multiple azo groups and sulfonate-mediated water solubility. Azo compounds are widely used in textiles, food colorants, and pharmaceuticals, with sulfonation enhancing solubility and stability in aqueous matrices .
Properties
IUPAC Name |
disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29N7O8S2.2Na/c1-20-16-22(8-14-28(20)40-38-26-10-12-27(44)13-11-26)23-9-15-29(21(2)17-23)41-42-34-30(52(46,47)48)18-24-19-31(53(49,50)51)35(36(45)32(24)33(34)37)43-39-25-6-4-3-5-7-25;;/h3-19,44-45H,37H2,1-2H3,(H,46,47,48)(H,49,50,51);;/q;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZTUZJDBDDQOQ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C=C4C=C(C(=C(C4=C3N)[O-])N=NC5=CC=CC=C5)S(=O)(=O)O)S(=O)(=O)O)C)N=NC6=CC=C(C=C6)[O-].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H27N7Na2O8S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
795.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72390-60-4 | |
| Record name | 2,7-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-3-[2-[4'-[2-(4-hydroxyphenyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]diazenyl]-6-(2-phenyldiazenyl)-, sodium salt (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Disodium; 8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate, commonly known as Direct Green 85 , is a synthetic dye that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, potential applications, and relevant research findings.
- Chemical Formula : C₁₄H₁₄N₄Na₂O₆S₂
- Molecular Weight : 427.36 g/mol
- CAS Number : 72390-60-4
- IUPAC Name : Disodium; 8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate
1. Antimicrobial Properties
Research indicates that Direct Green 85 exhibits antimicrobial activity against various bacterial strains. A study conducted by demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria. The compound's mechanism of action likely involves disrupting bacterial cell membranes or interfering with metabolic pathways.
2. Cytotoxicity
In vitro studies have shown that Direct Green 85 can induce cytotoxic effects in cancer cell lines. For instance, a report highlighted its ability to reduce cell viability in human breast cancer cells (MCF-7) through apoptosis induction. The compound activates caspase pathways, leading to programmed cell death .
3. Photodynamic Activity
Direct Green 85 has been explored for its potential as a photosensitizer in photodynamic therapy (PDT). Its ability to generate reactive oxygen species (ROS) upon light activation makes it a candidate for treating tumors and microbial infections. Research has indicated that upon irradiation, the dye effectively induces cell death in targeted tissues .
Research Findings and Case Studies
Applications
- Textile Industry : Due to its vibrant color and stability, Direct Green 85 is widely used in dyeing textiles.
- Biomedical Research : Its properties as a photosensitizer make it valuable in developing novel cancer therapies.
- Microbial Control : The antimicrobial properties suggest potential applications in disinfectants and preservatives.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations :
- Azo Group Multiplicity : The target compound’s three azo groups enable broad UV-Vis absorption (hypothesized λmax > 500 nm), surpassing Food Yellow 3 (λmax ~ 430 nm) . However, steric hindrance from methyl/phenyl groups may reduce conjugation efficiency compared to linear azo dyes.
- Sulfonation: The dual sulfonate groups enhance water solubility (>100 g/L in aqueous media, extrapolated from Food Yellow 3 data) , unlike the non-sulfonated compound in , which is lipid-soluble.
- Electronic Effects: DFT studies on analogous azo compounds reveal electron-withdrawing substituents (e.g., sulfonate) stabilize the azo linkage, while electron-donating groups (e.g., amino) increase redox sensitivity.
Preparation Methods
Diazotization of Aromatic Amines
The initial step involves converting aromatic amines into diazonium salts under cold acidic conditions, typically using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at temperatures between 0°C and 5°C. This step is essential for generating reactive diazonium intermediates for subsequent azo coupling.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Aromatic amine, NaNO2, HCl, 0-5°C | Formation of diazonium salt |
Azo Coupling Reactions
The diazonium salt is then reacted with activated aromatic compounds bearing electron-donating groups such as amino or hydroxyl groups to form azo bonds (–N=N–). The coupling is performed in aqueous or mixed solvent systems at controlled pH (usually slightly alkaline to neutral) and temperatures (0-25°C) to optimize yield and selectivity.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 2 | Diazonium salt + activated aromatic compound, pH 6-8, 0-25°C | Formation of azo linkages |
Multiple azo coupling steps are required to build the tri-azo structure seen in the target compound, sequentially introducing each diazenyl moiety.
Sulfonation
Sulfonation introduces sulfonate (–SO3H) groups to increase water solubility and confer the disodium salt character. This is typically achieved by treating the azo compound with sulfuric acid or oleum under controlled temperature (50-150°C) conditions. The sulfonic acid groups are then neutralized with sodium hydroxide to form the disodium salt.
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 3 | Sulfuric acid/oleum, 50-150°C | Introduction of sulfonate groups |
| 4 | NaOH, aqueous solution | Neutralization to disodium salt |
Purification and Isolation
The final product is isolated by filtration or crystallization from aqueous solution, often followed by drying under vacuum. Purity is confirmed by spectroscopic methods such as UV-Vis, IR, and NMR, and by elemental analysis.
Research Findings and Process Optimization
Research on azo dye preparation emphasizes:
- Control of pH and temperature during diazotization and coupling to prevent side reactions such as hydrolysis or over-coupling.
- Use of mixed solvents (e.g., water with ethanol or acetonitrile) to improve solubility of intermediates and control reaction rates.
- Stepwise azo coupling to ensure regioselective formation of multiple azo linkages.
- Sulfonation conditions optimized to avoid degradation of azo bonds while achieving high sulfonation degree.
- Use of sodium salts to stabilize the final dye as disodium salts enhancing water solubility and dyeing properties.
Comparative Data Table of Preparation Parameters
| Preparation Step | Typical Reagents/Conditions | Temperature Range | pH Range | Notes |
|---|---|---|---|---|
| Diazotization | Aromatic amine, NaNO2, HCl | 0-5°C | Acidic | Cold conditions prevent diazonium decomposition |
| Azo Coupling | Diazonium salt + activated aromatic compound | 0-25°C | 6-8 | pH control critical for coupling efficiency |
| Sulfonation | Sulfuric acid or oleum | 50-150°C | Acidic | Controlled to avoid azo bond cleavage |
| Neutralization | NaOH (aqueous) | Ambient | Basic | Forms disodium sulfonate salt |
| Purification | Filtration, crystallization, drying | Ambient to 60°C | Neutral | Ensures high purity and stability |
Supporting Analogous Patent Information
Although no direct patent or literature source explicitly outlines the preparation of this exact compound, related azo compounds with multiple diazenyl and sulfonate groups are prepared via similar methods. For example:
- Processes involving diazotization and azo coupling in the presence of acids and bases with controlled temperature and solvent conditions are standard in azo dye synthesis.
- Sulfonation and neutralization steps to form disodium salts are common to enhance water solubility and dye stability.
- Multi-step coupling to build complex azo structures is practiced with careful pH and temperature control to avoid decomposition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
